Cas no 677013-22-8 (1-(2-Chlorobenzyl)-1H-indole)

1-(2-Chlorobenzyl)-1H-indole is a versatile intermediate in organic synthesis, characterized by its indole core with a chlorinated benzyl substituent. This compound exhibits enhanced stability and reactivity, facilitating complex transformations in pharmaceutical and agrochemical applications. Its structural features offer a platform for selective modifications, making it a valuable building block in the synthesis of diverse compounds.
1-(2-Chlorobenzyl)-1H-indole structure
1-(2-Chlorobenzyl)-1H-indole structure
Product Name:1-(2-Chlorobenzyl)-1H-indole
CAS No:677013-22-8
MF:C15H12ClN
MW:241.715482711792
MDL:MFCD04345716
CID:4460524
PubChem ID:967126
Update Time:2025-10-31

1-(2-Chlorobenzyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 1-[(2-chlorophenyl)methyl]-
    • 1-(2-Chlorobenzyl)-1H-indole
    • CS-0269628
    • 1-[(2-chlorophenyl)methyl]-1H-indole
    • F2147-0297
    • EN300-234724
    • SCHEMBL6087404
    • AKOS005207451
    • 677013-22-8
    • MDL: MFCD04345716
    • Inchi: 1S/C15H12ClN/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-10H,11H2
    • InChI Key: ZDPABBCSBXKBNH-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2Cl)C2=C(C=CC=C2)C=C1

Computed Properties

  • Exact Mass: 241.0658271Da
  • Monoisotopic Mass: 241.0658271Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 4.9Ų

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1-(2-Chlorobenzyl)-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:677013-22-8)1-(2-Chlorobenzyl)-1H-indole
Order Number:A1047026
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:23
Price ($):2344.0
Email:sales@amadischem.com

Additional information on 1-(2-Chlorobenzyl)-1H-indole

1-(2-Chlorobenzyl)-1H-Indole: A Comprehensive Overview

1-(2-Chlorobenzyl)-1H-indole, with the CAS Number 677013-22-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorobenzyl substituent attached to an indole ring. The combination of these functionalities imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The indole core is a well-known privileged structure in medicinal chemistry, often found in biologically active natural products and synthetic compounds. The presence of the chlorobenzyl group adds an additional layer of complexity and potential for modulation of biological activity. Recent studies have highlighted the importance of such substitutions in enhancing the pharmacological properties of indole derivatives, including their affinity for specific receptors and their ability to cross biological membranes.

In the context of drug discovery, 1-(2-Chlorobenzyl)-1H-indole has been explored for its potential in various therapeutic areas. One notable application is in the development of serotonin receptor ligands. Serotonin receptors play a crucial role in modulating neurotransmission and are implicated in a wide range of neurological and psychiatric disorders. Research has shown that certain indole derivatives, including those with chlorobenzyl substitutions, exhibit high affinity and selectivity for serotonin receptors, making them promising candidates for the treatment of conditions such as depression, anxiety, and schizophrenia.

Beyond serotonin receptor modulation, 1-(2-Chlorobenzyl)-1H-indole has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Studies have demonstrated that indole derivatives can exert anti-inflammatory effects through various mechanisms, such as inhibition of pro-inflammatory cytokines and modulation of immune cell function. The presence of the chlorobenzyl group may enhance these effects by improving the compound's stability and bioavailability.

In addition to its potential therapeutic applications, 1-(2-Chlorobenzyl)-1H-indole has been studied for its use as a synthetic intermediate in organic chemistry. The versatility of the indole scaffold allows for the introduction of various functional groups through well-established synthetic routes. This makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Recent advancements in synthetic methodologies have further expanded the scope of applications for this compound, enabling researchers to explore new avenues in drug design and development.

The physicochemical properties of 1-(2-Chlorobenzyl)-1H-indole are also noteworthy. It is typically obtained as a solid at room temperature and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in both laboratory-scale experiments and industrial processes. Furthermore, its stability under various conditions ensures reliable performance in different experimental settings.

In conclusion, 1-(2-Chlorobenzyl)-1H-indole, with its unique structural features and versatile biological activities, represents a valuable compound in the field of medicinal chemistry. Its potential applications in serotonin receptor modulation, anti-inflammatory therapy, and synthetic chemistry highlight its significance as a promising scaffold for future research and drug development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:677013-22-8)1-(2-Chlorobenzyl)-1H-indole
A1047026
Purity:99%
Quantity:10g
Price ($):2344.0
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